molecular formula C20H25BrN6O4 B2450728 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-75-0

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2450728
CAS No.: 332103-75-0
M. Wt: 493.362
InChI Key: KMXUDNSATFFURW-UHFFFAOYSA-N
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Description

7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, widely known as THZ1, is a first-in-class, potent, and selective covalent inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. Its mechanism of action involves the irreversible covalent binding to a unique cysteine residue (Cys312 in CDK8) located outside the canonical kinase domain , which enables exceptional selectivity and potency. This compound has emerged as a critical chemical probe for dissecting the role of the Mediator kinase module in transcriptional regulation, particularly in the context of super-enhancer-driven gene expression. Research utilizing THZ1 has demonstrated its profound efficacy in impeding the growth of various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL), triple-negative breast cancer, and small cell lung cancer, by disrupting the transcription of genes essential for oncogenic state maintenance and tumor cell survival . The primary research value of THZ1 lies in its ability to directly link CDK8/19 kinase activity to the control of the transcriptional machinery, providing a powerful tool for investigating signal-dependent transcription, RNA polymerase II function, and the dependencies of transcriptionally addicted cancers. Its application extends to studies of gene expression dynamics, cellular differentiation, and the development of novel therapeutic strategies targeting transcriptional cyclin-dependent kinases.

Properties

IUPAC Name

7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O4/c1-24-7-9-26(10-8-24)19-22-17-16(18(29)23-20(30)25(17)2)27(19)11-14(28)12-31-15-5-3-13(21)4-6-15/h3-6,14,28H,7-12H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXUDNSATFFURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Br)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a purine core with a hydrazinyl-indole moiety and a bromophenoxy-hydroxypropyl side chain. The molecular formula is C23H20BrN7O5C_{23}H_{20}BrN_{7}O_{5} with a molecular weight of 554.4 g/mol . Its structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC23H20BrN7O5
Molecular Weight554.4 g/mol
IUPAC Name7-[3-(4-bromophenoxy)-2-hydroxypropyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione
InChI KeyWEUAEOUSMNSXCJ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydrazinyl-indole moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, modulating their functions. The bromophenoxy-hydroxypropyl side chain enhances solubility and bioavailability, facilitating cellular uptake.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for its potential therapeutic effects.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been investigated, showing a reduction in pro-inflammatory cytokines in vitro and in vivo models.

3. Antiviral Properties

Preliminary studies suggest antiviral activity against specific viral strains, indicating its potential as an antiviral agent.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

  • Study on Enzyme Inhibition : A related study demonstrated that compounds with similar structures exhibited significant inhibition against acetylcholinesterase (AChE) and urease, suggesting that our compound could have similar inhibitory effects .
  • Antibacterial Screening : Compounds bearing related functional groups were tested against various bacterial strains, revealing moderate to strong antibacterial activity .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the compound's potential as an anticancer agent. The presence of the piperazine moiety is thought to enhance its interaction with cellular targets involved in cancer proliferation. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating central nervous system disorders. Research indicates that derivatives of purine compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Anti-inflammatory Properties

Compounds similar to 7-(3-(4-bromophenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione have been evaluated for their anti-inflammatory effects. Studies reveal that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief in models of inflammatory diseases.

Biological Evaluation

Biological evaluations have included:

  • In vitro Studies : Assessing cytotoxicity against various cancer cell lines to determine the compound's efficacy.
  • Molecular Docking Studies : Computational studies have been performed to predict binding affinities to target proteins involved in cancer and inflammation pathways.

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study published in Pharmaceuticals demonstrated that similar purine derivatives exhibited significant anti-inflammatory activity through dual inhibition of COX and lipoxygenase pathways .
  • Case Study 2 : Research on neuroactive compounds indicated that modifications similar to those found in this purine derivative could lead to enhanced binding affinities for serotonin receptors, suggesting potential antidepressant effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related purine-dione derivatives often involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, Claisen–Schmidt condensation and Michael addition have been employed for similar bromophenyl-containing compounds to introduce aryl groups and optimize regioselectivity . Screening reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using an informer library approach (e.g., Aryl Halide Chemistry Informer Library) can help identify optimal pathways by comparing yields and side products across diverse substrates .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, LC-MS) and spectroscopic techniques (NMR, IR) to confirm purity (>95%) and structural features. For example, 1^1H/13^13C NMR can verify the presence of the 4-bromophenoxy group (aromatic protons at δ 7.2–7.8 ppm) and the 4-methylpiperazine moiety (N–CH3_3 at δ 2.3–2.5 ppm). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

  • Methodological Answer : Conduct solubility profiling in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12) to identify optimal storage conditions. Stability assays (e.g., accelerated degradation studies under UV light or elevated temperatures) can reveal hydrolytic susceptibility of the purine-dione core, particularly at the 2,6-dione positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) and use computational docking to correlate structural features (e.g., 4-methylpiperazine’s basicity) with target engagement. Cross-reference results with structurally analogous compounds (e.g., morpholinyl or pyrimidinyl derivatives) to identify scaffold-specific trends .

Q. What strategies are effective for improving selectivity against off-target kinases or receptors?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying the 2-hydroxypropyl side chain or 4-bromophenoxy group. For example, replacing the bromine atom with electron-withdrawing groups (e.g., CF3_3) may enhance selectivity. Use kinome-wide profiling platforms (e.g., KinomeScan) to quantify off-target effects and guide iterative design .

Q. How can metabolic stability and CYP450 inhibition risks be assessed during preclinical development?

  • Methodological Answer : Perform in vitro microsomal assays (human liver microsomes) to measure metabolic half-life (t1/2_{1/2}) and identify major metabolites via LC-HRMS. CYP inhibition can be screened using fluorometric or luminescent assays (e.g., CYP3A4, CYP2D6). Computational tools (e.g., QSAR models) may predict interactions based on the 4-methylpiperazine moiety’s basic nitrogen .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, tissue distribution). Validate in vitro findings using ex vivo organoid models or transgenic animal systems. Pharmacokinetic profiling (plasma AUC, tissue penetration) can clarify whether poor in vivo efficacy relates to rapid clearance or insufficient exposure .

Q. What analytical methods are critical for distinguishing polymorphic forms of the compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to characterize polymorphs. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) can isolate stable forms. Raman spectroscopy may detect subtle conformational differences in the purine-dione core .

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